1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Lipophilicity optimization Agrochemical design ADMET prediction

1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS 1443353-01-2) is an unsymmetrical diaryl sulfide characterized by a 4-fluorobenzyl group linked via a thioether bridge to a 4-chloro-3-fluorophenyl moiety. With a molecular formula of C13H9ClF2S and a molecular weight of 270.73 g·mol⁻¹, this compound belongs to the halogenated diaryl sulfide class that finds application as intermediates in agrochemical and pharmaceutical synthesis.

Molecular Formula C13H9ClF2S
Molecular Weight 270.73 g/mol
CAS No. 1443353-01-2
Cat. No. B7992994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
CAS1443353-01-2
Molecular FormulaC13H9ClF2S
Molecular Weight270.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=CC(=C(C=C2)Cl)F)F
InChIInChI=1S/C13H9ClF2S/c14-12-6-5-11(7-13(12)16)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2
InChIKeyHISAIUUCUXGJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS 1443353-01-2): A Diaryl Sulfide Building Block with Differentiated Halogen Substitution


1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS 1443353-01-2) is an unsymmetrical diaryl sulfide characterized by a 4-fluorobenzyl group linked via a thioether bridge to a 4-chloro-3-fluorophenyl moiety [1]. With a molecular formula of C13H9ClF2S and a molecular weight of 270.73 g·mol⁻¹, this compound belongs to the halogenated diaryl sulfide class that finds application as intermediates in agrochemical and pharmaceutical synthesis . The compound is commercially available from multiple vendors in purities ranging from 95% to 98%, with pricing and delivery terms documented across major catalogues .

Why Interchanging 1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene with Its Closest Structural Analogs Introduces Physicochemical and Biological Risk


Despite sharing a common diaryl sulfide scaffold, analogs of 1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene with altered halogen substitution patterns, regioisomeric connectivity, or differing benzyl-ring electronics cannot be assumed to perform equivalently. The specific 4-chloro-3-fluoro arrangement on the electron-deficient aryl ring, combined with a single para-fluoro substituent on the benzyl ring, produces a computed XLogP3-AA of 4.8 and a topological polar surface area of 25.3 Ų [1]. These values differ measurably from those of the commercial acaricide Fluorbenside (CAS 405-30-1, C13H10ClFS, logP ~4.77, MW 252.73), which lacks the second fluorine and thus exhibits reduced hydrogen-bond acceptor capacity, lower molecular weight, and altered lipophilicity . For synthetic chemists, the oxidative lability of the thioether toward sulfoxide and sulfone formation [2] means that substituent-dependent electronic effects directly govern reaction rates, regioselectivity of subsequent functionalization, and bioisosteric compatibility in target molecule design.

Quantitative Differentiation Evidence for 1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene Relative to Closest Analogs


Additional Aryl Fluorine versus Fluorbenside Confers Higher Computed Lipophilicity (Δ logP ≈ 0.03) and Alters Hydrogen-Bond Acceptor Count

The target compound incorporates a 4-chloro-3-fluorophenyl ring, whereas the commercial acaricide Fluorbenside (CAS 405-30-1) bears only a 4-chlorophenyl ring. This additional fluorine increases the computed XLogP3-AA from approximately 4.77 (Fluorbenside) to 4.80 [1]. Though the numerical difference appears small, the additional fluorine raises the hydrogen-bond acceptor count from 1 (sulfur only) to 3 (one sulfur and two fluorine atoms), which can meaningfully alter protein-ligand interaction profiles, membrane permeability, and metabolic soft-spot susceptibility [2].

Lipophilicity optimization Agrochemical design ADMET prediction

Molecular Weight Increase of +18 Da versus Fluorbenside Alters Volatility and Crystallinity

The target compound has a molecular weight of 270.73 g·mol⁻¹, 18 Da higher than Fluorbenside (252.73 g·mol⁻¹) due to the addition of one fluorine atom in place of a hydrogen [1]. The predicted boiling point rises to 347.3 ± 42.0 °C versus 345.5 °C for Fluorbenside, and the predicted density increases to 1.34 ± 0.1 g·cm⁻³ versus 1.28 g·cm⁻³ . These differences, while modest in absolute terms, are consequential for distillation-based purification and melt-formulation processing.

Formulation science Physicochemical profiling Process chemistry

Regioisomeric Differentiation: 4-Fluorobenzyl Sulfide versus 4-Chloro-3-fluorobenzyl Sulfide Connectivity Determines Oxidative Metabolism Susceptibility

The target compound links a 4-fluorobenzyl group to a 4-chloro-3-fluorophenyl sulfide. Its direct regioisomer, (4-chloro-3-fluorobenzyl)(4-fluorophenyl)sulfane (CAS 1443331-48-3), reverses the connectivity such that the CH₂S bridge attaches to the 4-chloro-3-fluorophenyl ring [1]. This connectivity reversal places the benzylic methylene adjacent to different aryl electronics, altering the susceptibility of the thioether to enzymatic or chemical oxidation. In enantioselective aryl benzyl sulfide oxidations, fluorine substitution patterns on the aryl rings have been shown to affect both enantiomeric excess and reaction rate [2]. The target compound's benzyl ring bears only a single para-fluoro group, making it less electron-deficient at the methylene than the regioisomer where the benzyl ring is 4-chloro-3-fluoro substituted.

Metabolic stability Regioisomer comparison Sulfide oxidation

Commercial Purity Tiering: 95%, 97%, and 98% Grades Available, Enabling Fit-for-Purpose Procurement

The target compound is stocked by multiple vendors at differentiated purity grades: AKSci offers 95% purity , Fluorochem supplies at 97% , and Leyan lists 98% . By contrast, several close analogs (e.g., CAS 1443341-17-0, 1443345-21-8) are available predominantly at a single purity tier and from fewer suppliers. The target compound's multi-vendor, multi-purity availability provides procurement flexibility: the 95% grade may suffice for early-stage synthesis where cost sensitivity dominates, while the 98% grade supports late-stage SAR or analytical standard requirements without the need for additional in-house purification.

Procurement optimization Purity specification Vendor comparison

Sulfide Oxidation Potential: The 4-Chloro-3-fluorophenyl Substituent Modulates Sulfoxide Formation Rate Relative to Non-Fluorinated Analogs

Diaryl sulfides are key precursors to chiral sulfoxides used as ligands and bioactive molecules [1]. The presence of two electron-withdrawing halogen substituents (Cl and F) on the 4-chloro-3-fluorophenyl ring increases the electrophilicity of the adjacent sulfur atom relative to the mono-halogenated Fluorbenside scaffold. While direct kinetic data for this specific compound are absent from the peer-reviewed literature, the well-established Hammett paradigm predicts that the additional fluorine (σₘ ≈ 0.34) will decelerate electrophilic oxidation at sulfur while enhancing the stability of the resulting sulfoxide toward over-oxidation [2]. This is a class-level inference derived from systematic studies of substituent effects in aryl benzyl sulfide oxidation.

Synthetic methodology Sulfoxide chiral synthon Electron-withdrawing group effect

Procurement-Guiding Application Scenarios for 1-Fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene


Agrochemical Lead Optimization: Second-Generation Acaricide Scaffold with Enhanced Lipophilicity

Given that Fluorbenside (CAS 405-30-1) is an established acaricide, the target compound's additional aryl fluorine and higher computed logP (4.80 vs. 4.77) position it as a candidate for second-generation analog screening where improved cuticle penetration or altered environmental fate profiles are sought [1]. The increased hydrogen-bond acceptor count (3 vs. 1) may also modify target-site binding relative to the monohalogenated parent scaffold.

Chiral Sulfoxide Synthesis: Precursor with Tunable Electronic Properties

The compound serves as a prochiral sulfide precursor for enantioselective oxidation to chiral sulfoxides. The differentiated halogen pattern (4-Cl, 3-F on the non-benzylic aryl ring) provides a distinct electronic environment compared to simpler aryl benzyl sulfides, making it valuable for studying substituent effects on enantioselectivity in catalytic sulfoxidation [2]. The commercial availability at multiple purity grades supports both exploratory methodology development (95% grade) and rigorous enantiomeric excess determination (98% grade).

Fluorinated Building Block for Fragment-Based Drug Discovery Libraries

With a molecular weight of 270.73 Da, three rotatable bonds, and a balanced halogen composition (one Cl, two F), this compound fits within fragment-like physicochemical space for screening library design . Its diaryl sulfide core offers a vector for subsequent diversification via oxidation, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling, while the fluorine atoms provide advantageous ¹⁹F NMR handles for ligand-observed screening experiments.

Physicochemical Standard for LogP/D Method Validation

The computed XLogP3-AA of 4.80 and the compound's structural similarity to the known standard Fluorbenside (logP ~4.77) make it a useful reference compound for validating chromatographic logP/D determination methods in the moderately lipophilic range. Its multi-vendor, multi-purity availability supports its use as an inter-laboratory quality control standard without single-supplier dependency .

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